molecular formula C9H8N3NaO3S B3285185 Sulfisozole sodium CAS No. 79921-43-0

Sulfisozole sodium

Cat. No.: B3285185
CAS No.: 79921-43-0
M. Wt: 261.24 g/mol
InChI Key: ILJOTUZCTLKWTO-UHFFFAOYSA-N
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Description

Sulfisozole sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is known for its effectiveness against both gram-positive and gram-negative bacteria. The compound is a sodium salt form of sulfisoxazole, which is a short-acting sulfonamide antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfisozole sodium involves several steps:

    Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours.

    Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, stirred, and heated to 70-75°C for 4-5 hours. The mixture is then cooled to below 30°C, and the pH is adjusted to 4-5 using concentrated hydrochloric acid.

    Salt Forming Reaction: Purified water is added to sulfisoxazole, followed by the dropwise addition of 30% liquid alkali.

Chemical Reactions Analysis

Sulfisozole sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Sulfisozole sodium acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the condensation of pteridine with para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of dihydrofolic acid and ultimately folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Sulfisozole sodium is compared with other sulfonamide antibiotics such as:

    Sulfamethoxazole: Similar in structure but has a longer duration of action.

    Sulfadiazine: Used primarily for treating toxoplasmosis and has a different pharmacokinetic profile.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has a different spectrum of activity.

This compound is unique due to its short-acting nature and its effectiveness against a broad range of bacterial infections .

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOTUZCTLKWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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